molecular formula C41H46KN3O10S2 B12415942 Sulfo-Cyanine7 NHS ester (potassium)

Sulfo-Cyanine7 NHS ester (potassium)

Cat. No.: B12415942
M. Wt: 844.0 g/mol
InChI Key: CURNAWIXNAMTKN-UHFFFAOYSA-M
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Description

Sulfo-Cyanine7 NHS ester (potassium) is a water-soluble near-infrared dye that is an amine-reactive succinimide ester. It is an improved analog of Cy7® fluorophore with a 20% higher quantum yield and greater photostability. This fluorescent dye is particularly useful for near-infrared imaging, taking advantage of the transparency of biological tissues at specific wavelengths .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine7 NHS ester (potassium) is synthesized through a series of chemical reactions involving the activation of Cy7 molecules with succinimide esters. The process typically involves the following steps:

Industrial Production Methods

Industrial production of Sulfo-Cyanine7 NHS ester (potassium) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine7 NHS ester (potassium) primarily undergoes substitution reactions due to its amine-reactive succinimide ester group. The common types of reactions include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sulfo-Cyanine7 NHS ester (potassium) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sulfo-Cyanine7 NHS ester (potassium) involves its ability to react with amine groups on biomolecules to form stable amide bonds. This reaction allows the dye to label biomolecules, enabling their visualization and tracking. The near-infrared fluorescence of the dye allows for deep tissue imaging with minimal background interference .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cyanine7 NHS ester (potassium) stands out due to its higher quantum yield, greater photostability, and improved water solubility compared to other similar compounds. These properties make it particularly suitable for applications requiring high sensitivity and stability .

Properties

Molecular Formula

C41H46KN3O10S2

Molecular Weight

844.0 g/mol

IUPAC Name

potassium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53);/q;+1/p-1

InChI Key

CURNAWIXNAMTKN-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C\C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+]

Origin of Product

United States

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